Product packaging for 3-hydroxy-3-methylpyrrolidin-2-one(Cat. No.:CAS No. 15166-70-8)

3-hydroxy-3-methylpyrrolidin-2-one

Cat. No.: B6250229
CAS No.: 15166-70-8
M. Wt: 115.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-3-methylpyrrolidin-2-one (CAS 15166-70-8) is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This chemical belongs to the important class of gamma-lactam (2-pyrrolidinone) derivatives, which are privileged structures in medicinal chemistry and drug discovery . The core pyrrolidin-2-one scaffold is a fundamental subunit found in numerous bioactive natural products and synthetic compounds with a broad spectrum of pharmacological activities . While specific biological data for this compound may be limited, research into closely related 3-hydroxy-3-pyrroline-2-one analogues has revealed significant potential. Compounds within this family have been investigated as key intermediates in organic synthesis and have demonstrated various bioactivities, including serving as effective hydroxyl radical (HO˙) scavengers . The antioxidant properties of this class are of particular interest; some polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives exhibit radical scavenging activity comparable to conventional antioxidants like Trolox and gallic acid, as determined by both experimental assays and computational studies . This makes them promising candidates for research into mitigating oxidative stress, a pathway implicated in various disease states. Researchers value this structural motif for developing novel agents with potential anticancer, antibacterial, and anti-inflammatory properties . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption.

Properties

CAS No.

15166-70-8

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 3 Methylpyrrolidin 2 One and Its Stereoisomers

Approaches to Chiral Synthesis of 3-hydroxy-3-methylpyrrolidin-2-one

Chiral synthesis provides pathways to enantiomerically enriched or pure stereoisomers. This is achieved by employing asymmetric reactions or by starting from naturally occurring chiral molecules.

Enantioselective catalysis utilizes chiral catalysts to transform prochiral starting materials into chiral products with high enantiomeric excess. For the synthesis of pyrrolidine (B122466) scaffolds, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents a powerful method. nih.gov This reaction proceeds through a zwitterionic Pd-TMM intermediate that adds to the imine, followed by cyclization to form the pyrrolidine ring. nih.gov The stereochemistry of the final product is controlled by chiral ligands, such as novel phosphoramidites, which can be tailored to favor the formation of one enantiomer over the other. nih.gov While not specifically detailed for this compound, this methodology is applicable to a wide variety of imine acceptors, suggesting its potential for adaptation to precursors of the target molecule. nih.gov Another strategy involves rhodium(II)-catalyzed C–H insertion reactions, which can create C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. These methods are fundamental in constructing complex molecules and are a cornerstone in the synthesis of pyrrolidine-containing drugs and their precursors. mdpi.com A convergent, diastereoselective, multicomponent approach has been successfully used to access highly functionalized pyrrolidinone cores. nih.gov This strategy often involves a Mannich-type addition between an imine and an enol tautomer, leading to an intermediate that undergoes intramolecular lactamization. nih.gov The stereochemical outcome of such reactions can be influenced by the structure of the reactants and the reaction conditions, allowing for the selective formation of one diastereomer.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.com Enzymes, particularly lipases, have been effectively used for the kinetic resolution of racemic mixtures of N-substituted 3-hydroxypyrrolidin-2-ones. researchgate.net In this process, one enantiomer of the racemic alcohol is selectively acylated by the enzyme, leaving the other enantiomer unreacted. For example, Novozym 435 (Candida antarctica lipase B) can resolve (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate (B1210297) to yield the desired (R)-alcohol with high enantiomeric excess (>99.4%). researchgate.net Similarly, Lipase PS 30 from Pseudomonas cepacia has been used for the enantioselective esterification of (RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one, providing the (S)-alcohol in high enantiomeric excess (>99%) and a yield approaching the theoretical maximum of 50%. researchgate.net

Enzymatic Resolution of N-Substituted 3-Hydroxypyrrolidin-2-ones
EnzymeSubstrateProcessProductYieldEnantiomeric Excess (ee)Reference
Novozym 435(RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetateResolution(R)-1-(6-bromo-2-methylpyridin-3-yl)-3-hydroxypyrrolidin-2-one~37%>99.4% researchgate.net
Lipase PS 30(RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-oneEnantioselective Esterification(S)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one~40%>99% researchgate.net

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This strategy is highly efficient as it incorporates a pre-existing stereocenter, which is preserved throughout the synthetic sequence. wikipedia.org Natural compounds like (S)-malic acid and glutamic acid are common starting points for the synthesis of chiral 3-hydroxypyrrolidine derivatives. google.comresearchgate.net For instance, (S)-malic acid can be converted into (3S)-3-hydroxy-2-pyrrolidinone. researchgate.net A general route involves the condensation of a malic acid derivative with an amine, followed by reduction and cyclization to form the pyrrolidinone ring. google.com This approach avoids the need for asymmetric induction or resolution steps, making it an attractive option for large-scale synthesis. google.com

Total Synthesis Approaches

The total synthesis of this compound can be achieved from simple, achiral starting materials through a sequence of reactions that build the carbon skeleton and introduce the required functional groups. One reported method for synthesizing chiral 3-hydroxy-pyrrolidines involves a tin-lithium exchange followed by a stereoselective intramolecular carbolithiation and cyclization. nih.gov This approach allows for the creation of highly enantiomerically enriched pyrrolidines in excellent yields. nih.gov Another strategy involves the reductive photocyclization of precursors derived from β-amino acids to form 3-hydroxy-2-pyrrolidinones. researchgate.net A complete synthetic route starting from (S)-malic acid transforms it into (3S)-3-hydroxy-2-pyrrolidinone using hexafluoroacetone as a protecting and activating agent, with the key step being an intramolecular aminolytic cleavage of a lactone intermediate. researchgate.net

Multi-component Reactions for Pyrrolidinone Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.nettandfonline.com MCRs are highly efficient, atom-economical, and allow for the rapid construction of complex molecular scaffolds like the pyrrolidinone ring. nih.govtandfonline.com For example, a three-component reaction involving isocyanides, thiols, and gem-dicyano olefins can directly construct an imino-pyrrolidine-thione scaffold via a Smiles rearrangement and intramolecular cyclization. acs.org Another versatile MCR involves the reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate to produce polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov This reaction typically proceeds through the formation of an imine, which is then attacked by an enol intermediate, followed by cyclization to yield the pyrrolidinone core. nih.gov

Examples of Multi-component Reactions for Pyrrolidinone-related Scaffolds
Reactant 1Reactant 2Reactant 3Resulting ScaffoldReference
IsocyanideHeterocyclic Thiolgem-Dicyano OlefinImino-pyrrolidine-thione acs.org
Aromatic AldehydeAmineDialkyl AcetylenedicarboxylatePolysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one nih.gov
AldehydeAmino Acid EsterChalconePyrrolidine-2-carboxylate derivative tandfonline.com

Organometallic Reagent Applications in this compound Synthesis

The construction of the this compound scaffold is effectively accomplished via the nucleophilic addition of organometallic reagents to a suitable cyclic imide precursor, such as N-substituted succinimide (B58015). This strategy leverages the high nucleophilicity of organometallic compounds, like Grignard reagents (R-MgX) and organolithium reagents (R-Li), to attack the electrophilic carbonyl carbon of the succinimide ring.

The general mechanism involves a 1,2-addition of the organometallic reagent to one of the carbonyl groups of the succinimide. For the synthesis of this compound, a methyl-based organometallic reagent such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) is required. The reaction proceeds by the attack of the methyl nucleophile on the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary hydroxyl group.

This method is highly effective for creating the C-3 quaternary center. The choice of the N-substituent on the succinimide precursor can influence the reaction's outcome and is often a protecting group that can be removed later if the N-unsubstituted product is desired. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive organometallic reagent.

Table 1: Organometallic Reagents in this compound Synthesis

Reagent Type Specific Reagent Precursor Key Transformation
Grignard Reagent Methylmagnesium bromide (CH₃MgBr) N-substituted succinimide 1,2-nucleophilic addition

The diastereoselectivity of such additions can be controlled if a chiral center is already present in the molecule, but for an achiral precursor like N-methylsuccinimide, a racemic mixture of the final product is typically obtained.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolidinones, to minimize environmental impact. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the need for potentially toxic and volatile organic solvents. This reduces waste, simplifies purification, and can lower process costs. One approach is mechanochemistry, where mechanical energy (e.g., grinding in a mortar and pestle or a ball mill) is used to initiate reactions between solid-state reactants. researchgate.net For pyrrolidinone synthesis, catalyst- and solvent-free methodologies have been developed for related transformations, such as the reductive amination of levulinic acid using a boron-based reducing agent, which proceeds under neat conditions. researchgate.net These principles can be adapted for the synthesis of this compound derivatives, potentially through a solvent-free condensation or cycloaddition reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of microwave irradiation can enhance the synthesis of pyrrolidinone derivatives significantly. For example, multicomponent reactions to form substituted pyrrolidinones can be performed efficiently in green solvents like ethanol or even water under microwave heating. This technique avoids the use of harmful organic reagents and minimizes energy consumption due to the rapid and localized heating provided by microwaves. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrolidinone Derivatives

Parameter Conventional Heating Microwave Irradiation Advantage of Microwave
Reaction Time Hours to days Minutes to hours Drastic reduction in time
Energy Consumption High (prolonged heating) Low (short duration) Increased energy efficiency
Yield Often moderate Often improved Higher product conversion

| Side Reactions | More prevalent | Minimized due to speed | Cleaner reaction profiles |

Photochemical and Electrochemical Synthesis Techniques

Photochemical methods offer a unique pathway for the synthesis of heterocyclic compounds by using light to promote reactions. A key step in the synthesis of 3-hydroxy-2-pyrrolidinones can be a novel reductive photocyclization starting from β-amino acids. researchgate.net This approach allows for the formation of the lactam ring under mild conditions. Photochemical reactions, particularly those mediated by electron donor-acceptor (EDA) complexes, can proceed without a catalyst and are initiated by visible light, making them a sustainable synthetic strategy. nih.gov

Electrochemical synthesis is another green technique that uses electrical current to drive chemical reactions, replacing conventional and often hazardous oxidizing or reducing agents. While a direct electrochemical synthesis for this compound is not widely documented, the principles are applicable. Electrosynthesis can be used to generate reactive intermediates or to induce cyclization reactions in a highly controlled manner, often in aqueous or other environmentally benign media, thus minimizing chemical waste.

Retrosynthetic Analysis for this compound Derivatives

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. For a derivative such as N-benzyl-3-hydroxy-3-methylpyrrolidin-2-one, the analysis begins by disconnecting the target molecule into simpler, readily available precursors.

The most logical primary disconnection is the carbon-carbon bond formed during the installation of the methyl group at the C-3 position. This bond was created via the addition of a methyl nucleophile to a carbonyl. This leads back to an N-benzylsuccinimide precursor and a one-carbon (C1) synthon, such as a methyl Grignard reagent (CH₃MgBr).

A further disconnection of the N-benzylsuccinimide precursor involves breaking the two C-N bonds of the cyclic imide. This reveals that the succinimide ring can be constructed from succinic anhydride (B1165640) and a primary amine, in this case, benzylamine. Succinic anhydride itself can be conceptually derived from the hydrogenation of maleic anhydride.

This analysis provides a straightforward, logical synthetic plan:

Formation of the Imide: Reaction of succinic anhydride with benzylamine to form N-benzylsuccinimide.

Organometallic Addition: Treatment of N-benzylsuccinimide with a methyl organometallic reagent (e.g., CH₃MgBr) followed by an acidic workup to yield the target molecule, N-benzyl-3-hydroxy-3-methylpyrrolidin-2-one.

This retrosynthetic pathway highlights a convergent and efficient route to the target structure from simple and commercially available starting materials.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 3 Methylpyrrolidin 2 One

Reactions at the Hydroxyl Group

The tertiary hydroxyl group is a key site for derivatization, influencing the molecule's physical and chemical properties.

The hydroxyl group of 3-hydroxy-3-methylpyrrolidin-2-one can undergo esterification to form corresponding esters. For instance, reaction with an appropriate acylating agent can yield ester derivatives. While specific examples for the 3-methyl substituted compound are not extensively detailed in the provided results, the general reactivity of similar structures suggests this is a feasible transformation. For example, N-methylpyrrolidone has been used as a solvent in the esterification of carboxybenzenes, highlighting the stability of the pyrrolidone ring under such conditions. google.com The esterification of a related compound, (2S,3R)-3-hydroxy-1-methylpyrrolidine-2-carboxylic acid, further supports the potential for such reactions at the hydroxyl group. nih.gov

Etherification, the formation of an ether linkage, is another potential derivatization pathway. This would typically involve reaction with an alkyl halide or another suitable electrophile under basic conditions.

A summary of representative derivatization reactions at the hydroxyl group is presented in the table below.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAcyl halide/anhydride (B1165640), baseEster
EtherificationAlkyl halide, baseEther

This table presents plausible reaction types based on the general reactivity of hydroxyl groups.

Oxidation of the tertiary alcohol in this compound is not straightforward as it lacks a hydrogen atom on the carbon bearing the hydroxyl group, making it resistant to typical oxidation that would form a ketone. However, under harsh oxidative conditions, cleavage of the carbon-carbon bond could occur.

Reduction of the hydroxyl group to yield 3-methylpyrrolidin-2-one (B1294592) is a possible transformation, although it may require specific reducing agents capable of cleaving a C-O bond. More commonly, the carbonyl group of the lactam is targeted for reduction. For instance, the reduction of 1-methylpyrrolidin-3-one (B1295487) hydrochloride can lead to different amine derivatives. The use of reducing agents like sodium borohydride (B1222165) has been documented for the reduction of related pyrrolidinone structures, often targeting the lactam carbonyl. scispace.comgoogle.com

Reactions at the Pyrrolidinone Ring System

The γ-lactam ring is a robust functional group, but it can participate in several important reactions.

The pyrrolidinone ring can be opened under certain conditions, such as strong acidic or basic hydrolysis, to yield the corresponding γ-amino acid, 4-amino-4-methyl-3-oxobutanoic acid. The stability of the γ-lactam ring is notable, but it is susceptible to nucleophilic attack, which can initiate ring-opening. researchgate.net For example, the reaction of a related lactam with S-α-methylbenzylamine resulted in a product of γ-lactam opening. researchgate.net

Conversely, ring-closure reactions are fundamental to the synthesis of the pyrrolidinone core. One synthetic route involves the lactam cyclization of an ester compound derived from an amino acid. google.com Specifically, optically pure 4-amino-(S)-2-hydroxybutyric acid can be esterified and then undergo lactam cyclization to form (S)-3-hydroxy-2-pyrrolidinone. google.com Another strategy involves the reductive rearrangement of other heterocyclic systems to provide 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. organic-chemistry.org

The pyrrolidinone ring can be functionalized at various positions. The nitrogen atom can be alkylated or acylated. For instance, protection of the lactamic nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy in the synthesis of pyrrolidinone derivatives. scispace.comresearchgate.net The carbon atoms of the ring can also be functionalized. For example, the α-carbon to the carbonyl group can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then react with electrophiles. scispace.com

A summary of key functionalization reactions of the pyrrolidinone ring is provided in the table below.

Reaction SiteReaction TypeReagents and ConditionsProduct
NitrogenN-AlkylationAlkyl halide, baseN-Alkyl-3-hydroxy-3-methylpyrrolidin-2-one
NitrogenN-AcylationAcyl chloride/anhydride, baseN-Acyl-3-hydroxy-3-methylpyrrolidin-2-one
α-CarbonEnolate FormationLDA, -78 °CLithium enolate
α-CarbonAlkylation/AcylationEnolate + Electrophileα-Substituted pyrrolidinone

This table illustrates common functionalization strategies for the pyrrolidinone ring system.

Mechanistic Studies of Key Transformations

Mechanistic studies provide insight into the pathways of these transformations. For instance, the conjugate addition of nucleophiles to α,β-unsaturated pyrrolin-2-ones, which can be formed from 3-hydroxy-pyrrolidinones via elimination, has been investigated. scispace.com The equilibrium between 3-pyrrolin-2-ones and their enol forms in basic media is a key mechanistic consideration. scispace.com

Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to explore the mechanisms of related cycloaddition reactions, providing insights into regioselectivity and reaction pathways. mdpi.com While not directly studying this compound, these studies on similar heterocyclic systems help in understanding the factors that govern their reactivity.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly available literature. However, the general principles of lactam and alcohol reactivity can provide insights into the kinetic and thermodynamic landscape of its transformations.

The thermodynamics of lactam ring-opening are a critical consideration. For γ-lactams like pyrrolidin-2-one derivatives, the ring strain is less significant than in β-lactams. The Gibbs free energy of the ring-opening reaction, such as hydrolysis, will be influenced by the stability of the resulting amino acid. For instance, studies on the ring-opening of γ-valerolactone to form pentenoic acid show a positive Gibbs free energy, indicating that the ring is thermodynamically favored under standard conditions. mdpi.com A similar trend would be expected for this compound, where the cyclic form is generally more stable than its corresponding open-chain amino acid.

Kinetic studies on related systems, such as the enzymatic synthesis and hydrolysis of β-lactam antibiotics, highlight the factors that influence reaction rates. In these systems, kinetic models are developed to account for substrate and product inhibition, pH, and temperature, all of which significantly affect the rates of both the forward (synthesis) and reverse (hydrolysis) reactions. researchgate.net For non-enzymatic reactions of this compound, the reaction kinetics would be influenced by the concentration of reactants, the catalyst used (if any), the solvent, and the temperature. For example, the rate of acid- or base-catalyzed hydrolysis would be dependent on the pH of the medium.

The table below summarizes thermodynamic data for the ring-opening of a related γ-lactone, which can serve as an analogue for understanding the thermodynamics of the pyrrolidinone ring.

ReactionCompoundΔH° (kJ·mol⁻¹)ΔS° (J·mol⁻¹·K⁻¹)ΔG° (kJ·mol⁻¹) at 298.15 KSource
Ring-opening to pentenoic acidγ-Valerolactone44.7 ± 4.371.9 ± 9.123 mdpi.com

This data is for a related γ-lactone and is provided for illustrative purposes.

Stereochemical Control and Diastereoselectivity in Reactions

The presence of a chiral center at the C3 position makes stereochemical control a crucial aspect of the reactions of this compound. Reactions at the carbonyl group, the hydroxyl group, or the adjacent C4 position can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers if new stereocenters are created.

The stereoselective synthesis of substituted pyrrolidines often relies on strategies such as using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. For example, in the synthesis of densely substituted pyrrolidines through [3+2] cycloaddition reactions, the use of a chiral N-tert-butanesulfinyl group on an azadiene allows for high diastereoselectivity in the formation of the pyrrolidine (B122466) ring, with the sulfinyl group directing the stereochemical outcome. acs.org

In reactions involving the existing stereocenter of this compound, the facial selectivity of attack on the carbonyl group or the approach of a reagent to the hydroxyl group or adjacent positions will be influenced by the steric hindrance and electronic properties of the substituents on the pyrrolidinone ring. For instance, the reduction of the carbonyl group would likely proceed with a certain degree of diastereoselectivity, dictated by the approach of the hydride reagent from the less sterically hindered face of the molecule.

In some cases, reactions can proceed with an inversion of stereochemistry. For example, in the synthesis of 3-hydroxy-2,6-dialkylpiperidines, attempts to cleave a carbamate (B1207046) group under acidic conditions led to a rearrangement to an oxazolidinone with inversion of stereochemistry at the carbon bearing the oxygen substituent. clockss.org This highlights the potential for stereochemical changes during the transformation of related hydroxy-substituted heterocyclic systems.

A high-yielding, diastereoselective synthesis of the syn-cis hydroxypyrroloindoline moiety has been achieved through the oxidation of N-alpha-trityl-tryptophan-N-alpha'-methyl-dipeptide methyl esters, demonstrating that high levels of diastereoselectivity can be achieved in the formation of complex systems containing a hydroxypyrrolidine core. ubc.ca

Catalytic Reactions Involving this compound as Substrate or Intermediate

While specific examples of catalytic reactions using this compound as a substrate are not widely reported, the broader class of lactams is known to participate in various catalytic transformations. These reactions often target the C-H bonds adjacent to the carbonyl group or the nitrogen atom, or involve the carbonyl group itself.

One notable example of a catalytic reaction on a lactam substrate is the kinetic resolution of heterocyclic lactams through a photocatalytic cobalt-catalyzed dehydrogenation. In this process, a chiral benzophenone (B1666685) catalyst selectively abstracts a hydrogen atom from one enantiomer of the lactam, leading to its oxidation. The unreactive enantiomer is thus obtained in high enantiomeric excess. This method has been successfully applied to a range of lactams, demonstrating the potential for catalytic enantioselective transformations on this class of compounds. acs.org

The table below presents data from the kinetic resolution of various heterocyclic lactams, illustrating the effectiveness of this catalytic approach.

EntryLactam SubstrateYield (%)Enantiomeric Excess (ee, %)Source
1N-Boc-pyrrolidin-2-one4898 acs.org
2N-Boc-piperidin-2-one4599 acs.org
3N-Boc-azepan-2-one4399 acs.org
4N-Cbz-pyrrolidin-2-one4996 acs.org
5N-Benzoyl-pyrrolidin-2-one4197 acs.org

Data from a study on the kinetic resolution of heterocyclic lactams. acs.org

Furthermore, palladium-catalyzed reactions, such as the intramolecular Mizoroki-Heck annulation, have been used to construct complex molecular architectures from substrates containing a lactam moiety. diva-portal.org While not directly involving this compound, these examples showcase the utility of transition metal catalysis in the functionalization of lactam-containing molecules.

The oxidation of the pyrrolidinone ring system is another area where catalysis can play a role. For instance, N-methyl-2-pyrrolidone can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone in the presence of metal complex catalysts at elevated temperatures and pressures. nih.gov This suggests that catalytic oxidation could be a potential transformation for this compound, possibly leading to the formation of succinimide (B58015) derivatives.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Conformational Analysis of 3 Hydroxy 3 Methylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure and stereochemistry of 3-hydroxy-3-methylpyrrolidin-2-one. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons, while more advanced two-dimensional (2D) techniques are crucial for establishing connectivity and spatial relationships.

A hypothetical ¹H and ¹³C NMR data table for this compound in a common solvent like CDCl₃ is presented below, based on established chemical shift principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling
1-N---
2-C=O-~175-178-
3-C-~70-75-
3-OHVariable (e.g., 2.5-4.0)-Singlet (broad)
3-CH₃~1.3-1.5~25-30Singlet
4-CH₂~1.8-2.2~35-40Multiplet
5-CH₂~3.2-3.6~45-50Multiplet

Note: This table is predictive and actual experimental values may vary.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle of this compound. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the protons of the two methylene (B1212753) groups (at C4 and C5), confirming their vicinal relationship within the pyrrolidinone ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation by identifying protons that are close in space, irrespective of whether they are directly bonded. Key NOESY correlations would be expected between the methyl protons (3-CH₃) and the axial/equatorial protons on the adjacent C4, which would help to establish the preferred conformation of the five-membered ring. researchgate.netmdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. uvic.ca For the target molecule, HMQC/HSQC would unambiguously assign the carbon signals for the C4 and C5 methylenes by correlating them with their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. science.gov This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Expected HMBC correlations for this compound would include correlations from the methyl protons (3-CH₃) to the quaternary carbon C3 and the carbonyl carbon C2, as well as from the methylene protons at C5 to the carbonyl carbon C2. science.govresearchgate.net

Expected 2D NMR Correlations for this compound

ExperimentExpected Key CorrelationsInformation Gained
COSY H4 ↔ H5Connectivity of the pyrrolidinone ring methylene groups.
NOESY 3-CH₃ ↔ H4 (axial/equatorial)Spatial proximity, aiding in conformational analysis.
HMQC/HSQC H4 ↔ C4, H5 ↔ C5Direct C-H bond correlations for unambiguous assignment.
HMBC 3-CH₃ → C2, C3, C4; H5 → C2Connectivity across the lactam and with the quaternary center.

Note: This table is predictive and based on the principles of 2D NMR spectroscopy.

The five-membered pyrrolidinone ring is not planar and can exist in various envelope or twist conformations. Dynamic NMR spectroscopy is a powerful technique to study these conformational equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can provide thermodynamic and kinetic parameters for the conformational exchange processes, such as the barrier to ring inversion. For this compound, dynamic NMR could reveal the relative populations of different ring conformers and the energy barriers between them.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different chemical formulas, thus providing definitive confirmation of the molecular formula. For this compound (C₅H₉NO₂), the expected exact mass would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its constituent parts. wikipedia.orgpurdue.edu

A plausible fragmentation pathway for this compound would likely involve initial loss of small, stable neutral molecules such as water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the lactam ring. Subsequent fragmentations could involve cleavage of the pyrrolidinone ring.

Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossPlausible Fragment Structure
116.07 [M+H]⁺98.06H₂OProtonated 3-methyl-Δ⁴-pyrrolidin-2-one
116.07 [M+H]⁺88.07COProtonated 3-hydroxy-3-methyl-butanimine
98.0670.06COProtonated 3-methyl-Δ³-pyrroline
88.0770.06H₂OProtonated 3-methyl-but-2-enimine

Note: This table presents a plausible fragmentation pathway. Actual fragmentation may vary depending on ionization method and conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. sapub.orgnih.gov

The key functional groups in this molecule are the hydroxyl group (-OH), the lactam carbonyl group (C=O), and the C-N bond of the amide. The position, shape, and intensity of the vibrational bands corresponding to these groups can confirm their presence and provide insights into their chemical environment. For instance, the O-H stretching frequency can indicate the extent of hydrogen bonding, while the C=O stretching frequency is sensitive to ring strain and hydrogen bonding. nih.gov

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)
O-HStretching (H-bonded)~3400-3200 (broad)~3400-3200 (weak)
C-H (aliphatic)Stretching~2950-2850~2950-2850
C=O (lactam)Stretching~1680-1650~1680-1650 (strong)
C-NStretching~1450-1350~1450-1350
C-OStretching~1100-1000~1100-1000

Note: This table provides expected ranges for the main vibrational modes. The exact positions can be influenced by the physical state of the sample and intermolecular interactions.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for establishing the absolute configuration of chiral molecules like this compound. The presence of a stereocenter at the C3 position means the compound can exist as two non-superimposable enantiomers, (R)- and (S)-3-hydroxy-3-methylpyrrolidin-2-one. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks (Cotton effects) that are characteristic of a specific enantiomer's spatial arrangement of chromophores. ORD, a complementary technique, measures the change in the angle of rotation of plane-polarized light with varying wavelengths. The shape and sign of the ORD curve are directly related to the absolute stereochemistry of the molecule.

While detailed CD and ORD spectral data for this compound are not extensively published, the synthesis of enantiomerically enriched forms has been reported. For instance, the use of a chiral Davis' reagent in the hydroxylation step has been employed to produce (-)-3-hydroxy-3-methylpyrrolidin-2-one ncl.edu.tw. The determination of the absolute configuration of such products would rely on chiroptical methods, often by comparison with theoretical calculations or with data from structurally similar compounds of known configuration. For example, a specific rotation value has been reported for a closely related derivative, (3R,5R)-5-(4-methoxybenzyl)-3-hydroxy-3-methylpyrrolidin-2-one, demonstrating the application of these principles mun.ca.

ParameterReported ValueCompound
Specific Rotation [α]D-4.9 (c 1, CHCl3)(3R,5R)-5-(4-methoxybenzyl)-3-hydroxy-3-methylpyrrolidin-2-one mun.ca

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

Based on its functional groups, the crystal structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. The hydroxyl group (-OH) and the lactam N-H group are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are effective hydrogen bond acceptors. These interactions would likely lead to the formation of well-ordered supramolecular assemblies, such as chains or dimeric motifs, which dictate the packing of the molecules in the crystal lattice.

ParameterExpected/Observed FeatureBasis of Information
Crystal System -Data for a specific derivative (trans-130d) was obtained, but system details were not specified in the text bham.ac.uk.
Space Group -Data for a specific derivative (trans-130d) was obtained, but group details were not specified in the text bham.ac.uk.
Key Interactions Intermolecular Hydrogen BondingBased on the functional groups (OH, NH, C=O).
Hydrogen Bond Donors Hydroxyl (-OH), Lactam Amide (N-H)Inferred from molecular structure.
Hydrogen Bond Acceptors Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH)Inferred from molecular structure.
Resulting Motifs Formation of chains or dimers.Expected from analysis of related γ-lactam and pyrrolidinone crystal structures.
Structural Confirmation Relative stereochemistry confirmed.Based on X-ray analysis of substituted this compound derivatives bham.ac.uk.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the identification and quantification of this compound in complex mixtures, such as reaction monitoring or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. Due to the polarity and hydrogen-bonding capacity of this compound, its volatility is limited. Therefore, derivatization is often required to convert the polar -OH and -NH groups into less polar, more volatile moieties (e.g., by silylation or acylation) prior to GC analysis. Studies on other pyrrolidinones and related cathinone (B1664624) structures demonstrate the effectiveness of various anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) for this purpose rsc.org. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. Patents have disclosed the use of LC-MS to confirm the identity and purity of the synthesized racemic compound google.com. A typical method would employ reversed-phase (RP) chromatography with a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of polar analytes. The mobile phase would likely consist of an aqueous solution of acetonitrile (B52724) or methanol (B129727) with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to ensure good peak shape and ionization efficiency. Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source in positive ion mode, would monitor for the protonated molecule [M+H]⁺. For quantitative studies, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.

TechniqueSample PreparationTypical ColumnMobile Phase/Carrier GasDetection Mode
GC-MS Derivatization (e.g., acylation with PFPA or silylation) to increase volatility rsc.org.Capillary column (e.g., DB-5ms, DB-1701) researchgate.net.HeliumElectron Ionization (EI), Mass Analyzer (e.g., Quadrupole).
LC-MS Dilution in a suitable solvent (e.g., methanol, acetonitrile/water).Reversed-Phase (C18) or HILIC.Acetonitrile/Water or Methanol/Water with modifier (e.g., 0.1% Formic Acid).ESI Positive Ion Mode, monitoring [M+H]⁺. MS/MS for quantification google.com.

Theoretical and Computational Investigations of 3 Hydroxy 3 Methylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the characterization of reactants, products, intermediates, and the transition states that connect them.

A hypothetical DFT study on the dehydration of 3-hydroxy-3-methylpyrrolidin-2-one would involve the steps detailed in the table below.

Table 1: Hypothetical DFT Workflow for the Dehydration of this compound
StepDescriptionExpected Outcome
1. Geometry OptimizationOptimize the 3D structures of the reactant (this compound), the transition state, and the product (3-methyl-2,5-dihydro-1H-pyrrol-2-one).Optimized molecular geometries and their corresponding energies.
2. Frequency CalculationCalculate the vibrational frequencies for each optimized structure.Confirmation of reactants and products as energy minima (zero imaginary frequencies) and the transition state as a saddle point (one imaginary frequency). Provides zero-point vibrational energies for more accurate energy calculations.
3. Transition State SearchLocate the transition state structure connecting the reactant and product.The geometry of the highest energy point along the reaction coordinate.
4. Intrinsic Reaction Coordinate (IRC)Calculate the minimum energy path from the transition state to the reactant and product.Confirmation that the identified transition state correctly connects the desired reactant and product.
5. Energy ProfileDetermine the activation energy and the overall reaction energy.A quantitative measure of the reaction's feasibility and spontaneity.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The Hartree-Fock (HF) method is a foundational ab initio approach.

Computational studies on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, a molecule with a similar 3-hydroxy-2-oxo core, have utilized both DFT (B3LYP/6-311+G) and ab initio (HF/6-311+G) methods. nih.gov These calculations were used to determine the optimized geometry, bonding parameters, and IR spectra. nih.gov The results indicated that the bond lengths calculated were in good agreement with experimental data for related structures. nih.gov Such studies provide a benchmark for the accuracy of different computational levels of theory. For this compound, ab initio methods could be used to precisely calculate properties like dipole moment, polarizability, and ionization potential, which are crucial for understanding its intermolecular interactions and electronic behavior.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for studying the conformational landscape and flexibility of molecules. nih.gov MD simulations, in particular, track the movements of atoms over time, providing a dynamic picture of the molecule's behavior.

For a flexible molecule like this compound, which has a non-planar five-membered ring, MD simulations can reveal the preferred puckering conformations of the pyrrolidinone ring and the orientation of the hydroxyl and methyl substituents. Such simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water to understand the influence of the environment on its conformational preferences. The stability of a protein-ligand complex can be assessed through MD simulations, which has been demonstrated in studies of various enzyme inhibitors. nih.gov While no specific MD simulation studies on this compound have been published, the methodology is well-established for cyclic compounds and would be invaluable for understanding its 3D structure and dynamics.

Molecular Docking and Pharmacophore Modeling for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of computer-aided drug design. Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.

A virtual screening study identified compounds with a 3-hydroxy-3-pyrrolin-2-one nucleus as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory and anti-cancer drugs. nih.gov In that research, molecular docking was used to predict the binding poses of the hit compounds in the active site of mPGES-1, revealing key polar interactions and hydrogen bonds. nih.gov Similarly, docking studies on other pyrrolidine (B122466) derivatives have been used to understand their interactions with enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov These studies show that the pyrrolidinone scaffold can be a significant contributor to the inhibitory properties of the compounds. nih.gov For this compound, molecular docking could be used to screen it against a panel of protein targets to predict its potential biological activities.

A hypothetical docking study of this compound against a target protein would yield data that could be presented as follows:

Table 2: Hypothetical Molecular Docking Results for this compound
Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme X-7.5Asp120, Ser122Hydrogen Bond
Enzyme XTyr210, Phe215Hydrophobic Interaction
Receptor Y-6.8Arg88Hydrogen Bond, Salt Bridge
Receptor YTrp150π-π Stacking

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are used to predict the activity or properties of new, untested compounds.

QSAR studies have been successfully applied to various classes of pyrrolidinone derivatives. For example, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to describe their antiarrhythmic activity. nih.gov In another study, 3D-QSAR models (CoMFA and CoMSIA) were built for pyridin-2-one derivatives as mIDH1 inhibitors, providing insights into how different substituents affect their potency. mdpi.com A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for these compounds, a predictive model could be built to guide the design of more potent analogs. A computational investigation of spiro[pyrrolidin-3,2-oxindoles] used a QSAR model to design new compounds with potentially enhanced inhibitory activity against the MDM2-p53 interaction. scispace.com

In Silico Prediction of Spectroscopic Parameters and Their Validation

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra.

DFT and ab initio methods have been used to calculate the IR spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one. nih.gov The calculated vibrational frequencies from the B3LYP method showed excellent correlation with the experimental FT-IR spectra. nih.gov Similar calculations for this compound would predict its characteristic vibrational modes, such as the O-H stretch, the C=O stretch of the lactam, and various C-N and C-C stretching and bending modes. Furthermore, protocols for the in silico prediction of NMR chemical shifts using a combination of DFT and machine learning have been developed. nih.govnih.gov Applying such methods to this compound would provide theoretical ¹H and ¹³C NMR spectra, which could be compared with experimental data to confirm its structure.

Mechanistic Investigations of Biological Activities of 3 Hydroxy 3 Methylpyrrolidin 2 One and Its Analogues in in Vitro Systems

Enzyme Inhibition Studies and Binding Mechanisms

Analogues of 3-hydroxy-3-methylpyrrolidin-2-one have been identified as potent inhibitors of several key enzymes implicated in disease. The pyrrolidinone core serves as a versatile scaffold for designing specific inhibitors that can fit into the active sites of target enzymes, disrupting their catalytic activity.

One significant area of investigation is in metabolic disorders. Certain pyrrolidine (B122466) derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Studies have revealed that these compounds can achieve significant inhibition, with some derivatives showing half-maximal inhibitory concentrations (IC50) in the microgram per milliliter range. For instance, derivative 3g in one study was a particularly potent inhibitor of α-glucosidase with an IC50 value of 18.04 µg/mL. nih.gov Molecular docking simulations suggest that this inhibition is achieved through strong binding interactions within the enzyme's active site. nih.gov

Another enzyme target is autotaxin (ATX), which is involved in producing lysophosphatidic acid (LPA), a signaling molecule linked to inflammation, tumor metastasis, and fibrosis. researchgate.net Specific 2-pyrrolidinone (B116388) derivatives have been developed that show potent ATX inhibition, with IC50 values as low as 35 nM, highlighting their potential in oncology and inflammatory diseases. researchgate.net

Furthermore, pyrrolidine derivatives have been explored as inhibitors of 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1), an enzyme that converts cortisone (B1669442) to active cortisol and is a target for treating metabolic syndrome and diabetes. bohrium.com Polyhydroxylated pyrrolidines are also recognized as inhibitors of glycosylated enzymes, which could have therapeutic applications in diabetes, AIDS, and cancer. researchgate.net

Receptor Binding Affinity and Modulation

The pyrrolidine scaffold is a key structural motif in ligands for various neurotransmitter receptors. The affinity and selectivity of these compounds can be finely tuned through chemical modifications, leading to potent and specific receptor modulators.

Extensive studies on nicotinic acetylcholine (B1216132) receptors (nAChRs), major subtypes in the brain, have demonstrated how small changes to the pyrrolidinium (B1226570) ring of nicotine (B1678760) dramatically alter receptor interactions. nih.gov A "methyl scan" revealed that methylation at different positions on the ring uniquely changes binding affinity (Ki) and agonist potency at α4β2 and α7 nAChR subtypes. nih.gov For example, 2′-methylation enhances binding at α7 receptors, while 4′-methylation is detrimental to activity at this subtype. nih.gov

Pyrrolidine analogues have also been designed to target the serotonin (B10506) transporter (SERT) and various serotonin (5-HT) and dopamine (B1211576) (D2) receptors, which are important in the treatment of depression and other CNS disorders. mdpi.com Certain 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives display high affinity for SERT, with Ki values as low as 9.2 nM. mdpi.com

In another example, pyrrolidine analogues of lobelane (B1250731) were evaluated for their interaction with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging neurotransmitters into synaptic vesicles. acs.org These studies measured both the binding affinity to the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2 and the functional inhibition of dopamine uptake, revealing that some analogues are potent uptake inhibitors with Ki values in the low nanomolar range. acs.org

Cellular Pathway Modulation and Signaling Studies in Cell Culture Models

Beyond direct interaction with enzymes and receptors, pyrrolidinone derivatives modulate intracellular signaling pathways that govern cell fate and function. These pathways are often dysregulated in diseases like cancer and inflammatory conditions.

A notable example is the modulation of the Nrf2-Keap-1 pathway, a key cellular defense mechanism against oxidative stress. nih.gov Naphthyl sulfonamide pyrrolidine derivatives have been identified as modulators of Keap-1, the protein that targets the transcription factor Nrf2 for degradation. By inhibiting Keap-1, these compounds allow Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. nih.gov Another study showed that a pyrrolidinyl derivative of caffeic acid (PLCA) exerts a protective effect against oxidative stress in cardiomyocytes by activating the AKT/HO-1 signaling pathway. plos.org

In the context of cancer, pyrrolidinone analogues have been found to induce cellular responses leading to cell death. One derivative was shown to cause significant DNA damage, trigger an inflammatory response, and induce mitochondrial dysfunction in lymphoma cells. nih.gov Other analogues function as inhibitors of protein-protein interactions that are critical for cancer cell survival. For example, 3-hydroxy-1H-pyrrol-2(5H)-one analogues were identified as effective blockers of the interaction between Annexin A2 and S100A10, a complex implicated in cancer progression. researchgate.net Similarly, spirooxindole derivatives, which share structural similarities, can disrupt the p53-MDM2 interaction, activating the tumor suppressor p53. bohrium.com

A primary focus of in vitro research on pyrrolidinone analogues has been their anti-cancer potential, specifically their ability to inhibit cell proliferation and induce programmed cell death (apoptosis).

Studies have utilized various cancer cell lines to quantify these effects. For instance, highly functionalized spiropyrrolidine heterocyclic hybrids were tested on Jurkat (T-cell leukemia) and HeLa (cervical cancer) cell lines. rsc.org Using the MTT assay, which measures cell viability, researchers determined the IC50 values for these compounds, with the most active analogue showing an IC50 of 48.7 µM in Jurkat cells after 48 hours. rsc.org Further analysis confirmed that cell death occurred via apoptosis, mediated specifically by the executioner enzyme caspase-3. rsc.org

Another newly synthesized pyrrolidine analogue, SS13, was shown to have potent antiproliferative effects on colorectal cancer cells (Caco-2 and HCT116). researchgate.net This compound induced both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. The mechanism was characterized by the externalization of phosphatidylserine, loss of mitochondrial membrane potential, activation of caspases-3/7 and -8, and cleavage of PARP, a key substrate of apoptotic caspases. researchgate.net Other studies have demonstrated the pro-apoptotic activity of pyrrolidine derivatives in diffuse large B-cell lymphoma, liver cancer, and pancreatic cancer cell lines. nih.govjst.go.jpcsic.es

To understand the molecular basis of their cellular effects, researchers have analyzed how pyrrolidinone analogues alter gene expression and protein-protein interactions (PPIs). These studies provide a deeper insight into the pathways being modulated.

One investigation into spirooxindole-based p53-MDM2 inhibitors—which feature a related core structure—found that the lead compound not only activated the p53 pathway but also altered the expression of downstream target genes. bohrium.com In HepG-2 liver cancer cells, treatment with the compound led to the downregulation of the anti-apoptotic gene Bcl2 and the upregulation of the cell cycle inhibitor gene p21. bohrium.com This demonstrates a mechanism where a single compound can co-opt a tumor suppressor pathway and simultaneously repress a pro-survival signal.

A key application of this scaffold is the direct inhibition of PPIs. As mentioned, 3-hydroxy-1H-pyrrol-2(5H)-one analogues were specifically designed to block the binding of Annexin A2 to its partner S100A10. researchgate.net Virtual screening and biochemical assays confirmed that these molecules could effectively disrupt this complex, which is known to play a role in cancer cell invasion and metastasis. researchgate.net Such studies showcase the potential of using the pyrrolidinone scaffold to create targeted therapies against previously "undruggable" PPI targets.

Antimicrobial and Antifungal Activity Mechanisms in Microorganisms

The pyrrolidinone scaffold is present in several natural products with antimicrobial properties and has been leveraged for the synthesis of new antibacterial and antifungal agents.

Derivatives of 2,3-pyrrolidinedione have been tested against common oral pathogens, including the bacterium Streptococcus mutans (a primary cause of dental caries) and the fungus Candida albicans (an opportunistic pathogen). unimi.it Certain analogues showed significant activity, including the ability to inhibit biofilm formation, which is a key virulence factor that protects microbes from antibiotics and host immune responses. unimi.it The efficacy of the most promising compound was comparable to that of chlorhexidine, a gold-standard antiseptic in oral healthcare. unimi.it

The proposed mechanisms of action are varied. For some metal complexes of pyrrolidone thiosemicarbazones, it is believed that chelation of the metal ion reduces its polarity, which enhances the compound's ability to penetrate the lipid membranes of microbial cells. nih.gov Once inside, the compounds may interfere with cellular processes by forming hydrogen bonds with active centers of essential proteins or enzymes. nih.gov Other studies suggest that certain pyrrolidine derivatives directly attack and disrupt the integrity of the bacterial cell membrane. mdpi.com The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. For example, a pyrrolidine-appended calix mdpi.comarene showed an MIC of 0.58 mg/mL against the fungus Aspergillus niger. d-nb.info

Anti-inflammatory and Immunomodulatory Mechanisms in Cellular Assays

Chronic inflammation is a driver of many diseases, and modulating the immune response is a key therapeutic goal. Pyrrolidinone analogues have demonstrated significant anti-inflammatory effects in cellular assays, primarily by suppressing the production of inflammatory mediators.

A common model for studying inflammation in vitro involves stimulating macrophage cells (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of bacterial cell walls. This stimulation triggers a strong inflammatory response, including the massive production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). beilstein-journals.org A study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones found that these compounds could effectively inhibit NO production in LPS-stimulated macrophages. beilstein-journals.org The most potent derivative, compound 5e , had an IC50 value of 43.69 µM for NO inhibition. beilstein-journals.org Molecular docking simulations further suggested that these compounds bind directly to the iNOS enzyme, providing a clear mechanism for their action. beilstein-journals.org

The immunomodulatory effects of these compounds can also involve regulating the production of cytokines—signaling proteins that orchestrate the immune response. Natural products and their derivatives can influence the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as anti-inflammatory cytokines. mdpi.commdpi.com By dampening the production of pro-inflammatory mediators, pyrrolidinone-based compounds could help control the excessive inflammation associated with conditions like sepsis, arthritis, and inflammatory bowel disease.

Investigation of Molecular Targets and Ligand-Protein Interactions via Biochemical Assays

Biochemical assays have been pivotal in identifying the molecular targets of this class of compounds. Research has pinpointed microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) as a primary target. nih.govrsc.orgnih.gov mPGES-1 is a crucial enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov

Initial screening of a library of compounds against mPGES-1, sourced from interleukin-1β-treated A549 cells, revealed that compounds bearing the 3-hydroxy-3-pyrrolin-2-one nucleus are promising inhibitors. nih.gov In these cell-free assays, the inhibitory activity of the compounds was determined by measuring the reduction in PGE2 production. For instance, initial screenings were conducted at a concentration of 10 μM to identify hit compounds. nih.gov

The most promising compounds from these initial screens were then subjected to further analysis to determine their half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. These biochemical assays confirmed that derivatives of the 3-hydroxy-3-pyrrolin-2-one scaffold can inhibit mPGES-1 in the low micromolar range. nih.gov Furthermore, some of these compounds were also evaluated for their activity against other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO), to assess their selectivity and potential for dual inhibition. nih.gov

The interaction of these inhibitors with the mPGES-1 active site has been explored through molecular docking studies. These computational models suggest that the inhibitors bind at the interface between two subunits of the trimeric mPGES-1 enzyme. researchgate.net The binding is thought to involve key amino acid residues within the active site, providing a structural basis for the observed inhibitory activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are crucial for optimizing lead compounds into viable drug candidates. nih.gov For the 3-hydroxy-3-pyrrolidin-2-one class of compounds, SAR studies have been initiated to guide the design of more potent and selective inhibitors of mPGES-1.

The 3-hydroxy-3-pyrrolin-2-one core has been identified as a promising and "easily decorated" scaffold for the synthesis of new analogues. nih.gov This amenability to chemical modification allows for systematic derivatization to explore the chemical space around this core structure. Multi-component reactions have been highlighted as a convenient method for creating a library of diverse analogues. nih.gov

One approach to SAR elucidation involves the synthesis of a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. nih.gov By systematically varying the substituents on the pyrrolinone ring, researchers can assess the impact of these changes on the inhibitory activity against the target enzyme. For example, a study involving a small library of compounds with the 3-hydroxy-3-pyrrolin-2-one nucleus demonstrated varying degrees of mPGES-1 inhibition, highlighting the importance of the specific substitution pattern for biological activity. nih.gov

CompoundStructuremPGES-1 Inhibition at 10 µM (%)IC50 (µM)
Compound 2[Structure of Compound 2 with 3-hydroxy-3-pyrrolin-2-one core]~70-803.7 ± 2.7
Compound 3[Structure of Compound 3 with 3-hydroxy-3-pyrrolin-2-one core]~70-801.9 ± 1.5
Compound 5[Structure of Compound 5, an analogue]~30-40Not Determined
Compound 8[Structure of Compound 8, an analogue]~30-40Not Determined

Data derived from a study on 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors. nih.gov The structures are representative of the general scaffold and its analogues.

The identification of key pharmacophoric features is essential for designing new molecules with enhanced biological activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. mdpi.com For mPGES-1 inhibitors, pharmacophore models have been developed based on known active compounds. nih.govmdpi.com

These models have identified several key features necessary for potent inhibition of mPGES-1. For the 3-hydroxy-3-pyrrolin-2-one class of inhibitors, the core heterocyclic ring itself is considered a key element of the pharmacophore. nih.gov Molecular docking studies have further illuminated the specific interactions that contribute to the binding affinity.

The analysis of the SAR data, even from a small set of compounds, begins to reveal important structural requirements. For example, the higher potency of compounds 2 and 3 compared to analogues 5 and 8 suggests that the specific substituents on the pyrrolinone ring play a crucial role in the interaction with the mPGES-1 active site. nih.gov Further computational and experimental studies are needed to precisely define the optimal pharmacophoric features for this class of compounds, which will guide the rational design of future generations of inhibitors with improved potency and selectivity.

Derivatization and Structural Modification Strategies for 3 Hydroxy 3 Methylpyrrolidin 2 One

Synthesis of Novel Analogues with Modified Pyrrolidinone Cores

Modification of the central pyrrolidinone ring is a key strategy to generate novel analogues. One prominent method involves the iodocyclization of homoallylamine derivatives, which yields γ-lactam structures that are precursors or analogues to the 3-hydroxy-3-methylpyrrolidin-2-one core. This approach has been successful in producing a range of pyrrolidin-2-one derivatives with varying substitution patterns. For instance, the iodocyclization of 3-methyl substituted homoallylamines has been shown to produce γ-lactam derivatives in yields ranging from 34% to 99%.

Furthermore, multi-component reactions are utilized for the efficient synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. These reactions allow for the construction of the core ring structure while simultaneously introducing diversity at multiple positions in a single synthetic step.

A notable example of core modification is the synthesis of pyrrolidine-2,3-diones, which can be considered analogues with an oxidized pyrrolidinone core. These are often prepared through a one-pot, three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative.

The following table provides examples of synthesized analogues with modified pyrrolidinone cores.

Analogue NameSynthetic MethodKey Structural ModificationReference
γ-lactam derivativesIodocyclization of 3-methyl substituted homoallylaminesFormation of the core γ-lactam ring
Polysubstituted 3-hydroxy-3-pyrroline-2-onesThree-component reactionsIntroduction of unsaturation in the pyrrolidinone ring acs.org
Pyrrolidine-2,3-dionesOne-pot three-component reactionOxidation of the C3 position to a ketone google.com

Introduction of Diverse Substituents at Key Positions (Hydroxyl, Methyl, Nitrogen)

The functional groups of this compound—the hydroxyl group at C3, the methyl group at C3, and the hydrogen on the nitrogen atom—provide handles for the introduction of a wide array of substituents. This derivatization is crucial for fine-tuning the molecule's properties.

Nitrogen Substitution: The nitrogen atom of the pyrrolidinone ring is a common site for modification. Alkylation, arylation, and acylation reactions can be performed to introduce various groups. For example, N-benzyl derivatives have been synthesized, and the nitrogen has been incorporated into larger heterocyclic systems. In one instance, a patent describes the treatment of a related pyrrolidinone derivative with sodium hydride and iodomethane (B122720) to achieve N-methylation. bldpharm.com

Hydroxyl Group Modification: The tertiary hydroxyl group at the C3 position is another key site for derivatization. It can be esterified, etherified, or replaced with other functional groups to investigate the impact of this moiety on biological activity. For example, investigations into the necessity of the hydroxyl group in certain bioactive pyrrolidine-2,3-diones have led to its substitution. google.com

Methyl Group Modification: While modification of the C3-methyl group is less common, strategies can be envisioned to replace it with other alkyl or functionalized chains by starting from different precursors during the synthesis of the pyrrolidinone core.

The table below details specific examples of derivatives with substituents at these key positions.

Derivative NamePosition of SubstitutionIntroduced Substituent(s)Synthetic ApproachReference
N-Benzyl-5-(furan-3-yl)-3-hydroxy-3-methylpyrrolidin-2-oneNitrogenBenzyl groupIodocyclization of an N-benzyl substituted homoallylamine
(3R,5R)-5-(4-methoxybenzyl)-3-hydroxy-3-methylpyrrolidin-2-oneC54-methoxybenzyl groupOxidative amidation
N-methylated pyrrolidinone derivativeNitrogenMethyl groupTreatment with sodium hydride and iodomethane bldpharm.com

Heterocyclic Annulation and Scaffold Hybridization

To explore novel chemical space and generate molecules with potentially enhanced properties, the this compound scaffold can be fused with other heterocyclic rings (annulation) or combined with other molecular frameworks (hybridization).

Heterocyclic Annulation: Annulation reactions can create polycyclic structures with constrained conformations. For instance, strategies involving the annulation of a second ring onto the pyrrolidinone core can lead to novel bicyclic systems. While direct examples starting from this compound are not abundant in the literature, related chemistries on similar scaffolds are indicative of the possibilities. For example, [3 + 3] and [4 + 2] annulation reactions of 2,3-dioxopyrrolidines have been developed to construct diverse chiral heterocyclic frameworks.

Scaffold Hybridization: This strategy involves connecting the pyrrolidinone moiety to another distinct scaffold. A facile, catalyst-free protocol to access structurally complex spirocyclic aminals from cyclopropanone (B1606653) surrogates and cyclic amidines represents a relevant hybridization strategy. This method allows for the stereospecific insertion of an amidine into a cyclopropanone, leading to spirocyclic systems where two rings share a single atom. Applying such a strategy to derivatives of this compound could generate novel spiro-heterocyclic compounds.

The following table summarizes these advanced derivatization strategies.

StrategyDescriptionPotential Outcome
Heterocyclic AnnulationFusion of another ring system onto the pyrrolidinone core.Creation of rigid, polycyclic structures with defined stereochemistry.
Scaffold HybridizationLinking the pyrrolidinone scaffold to another molecular framework.Generation of complex molecules with combined features of both parent scaffolds, such as spirocycles.

Prodrug and Bioconjugation Strategies (Chemical Aspects)

The chemical structure of this compound, particularly the hydroxyl group and the N-H bond, is amenable to modifications for the design of prodrugs and for bioconjugation.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. The hydroxyl group of this compound could be esterified or converted into a carbonate or carbamate (B1207046) to create a prodrug. These modifications can alter the physicochemical properties of the parent molecule, such as its solubility and permeability, potentially improving its pharmacokinetic profile. Upon administration, these promoieties would be cleaved by endogenous enzymes, such as esterases, to release the active parent compound. A patent for pyrrolopyridazine JAK3 inhibitors mentions that prodrugs can be prepared by modifying functional groups like hydroxyl groups. google.com

Bioconjugation Strategies: Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein, antibody, or oligonucleotide. The functional groups on this compound can be used for this purpose. For instance, the hydroxyl group could be activated or functionalized with a linker that can then react with a biomolecule. The nitrogen atom could also be functionalized with a reactive handle suitable for bioconjugation. Such strategies are employed to create targeted drug delivery systems or diagnostic agents.

StrategyChemical ModificationPurpose
Prodrug DesignEsterification or formation of carbonates/carbamates at the hydroxyl group.To improve solubility, permeability, and overall pharmacokinetic properties.
BioconjugationFunctionalization of the hydroxyl or nitrogen atom with a reactive linker.To attach the molecule to a biomolecule for targeted delivery or diagnostics.

Polymerization and Oligomerization Involving Pyrrolidinone Derivatives

While research specifically detailing the polymerization or oligomerization of this compound is limited, the broader class of pyrrolidinone derivatives has been explored for the creation of novel polymers. These strategies often involve the introduction of a polymerizable group onto the pyrrolidinone scaffold.

For instance, derivatives of 3-methylene-2-pyrrolidone have been investigated for their thermoresponsive behavior in polymeric form. In such cases, the exocyclic double bond serves as the polymerizable handle. A similar strategy could be envisioned for this compound, where the core structure is first modified to include a polymerizable group like a vinyl, acrylate, or methacrylate (B99206) function.

Oligomerization, the formation of short-chain polymers, can also be a valuable strategy. Methods to study the oligomeric structure of other complex molecules, such as G-protein-coupled receptors, involve a range of biochemical and biophysical techniques. nih.gov For small molecules like pyrrolidinone derivatives, controlled oligomerization could be achieved through step-growth polymerization mechanisms by creating difunctional monomers from the this compound scaffold.

ProcessApproachPotential Application
PolymerizationIntroduction of a polymerizable group (e.g., vinyl, acrylate) onto the pyrrolidinone derivative.Creation of novel functional polymers with properties influenced by the pyrrolidinone side chains.
OligomerizationStep-growth polymerization of difunctionalized pyrrolidinone monomers.Synthesis of well-defined oligomers for applications in materials science and biomedicine.

Emerging Applications of 3 Hydroxy 3 Methylpyrrolidin 2 One and Its Derivatives in Chemical Sciences

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 3-hydroxy-3-methylpyrrolidin-2-one makes it a valuable chiral building block in asymmetric synthesis. The presence of a stereocenter at the C3 position allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

For instance, the (R)- and (S)-enantiomers of this compound can be used as starting materials to construct more complex chiral molecules. The hydroxyl and amine functionalities within the pyrrolidinone ring provide convenient handles for further chemical modifications, enabling the introduction of various substituents with high stereocontrol. This has been demonstrated in the synthesis of cis-2,5-disubstituted pyrrolidines, which form the core scaffold of β3-AR agonists. nih.gov The enzymatic dynamic kinetic resolution (DKR) reduction of a related keto ester intermediate yields a syn-1,2-amino alcohol with excellent enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr), highlighting the utility of such building blocks in producing highly specific stereoisomers. nih.gov

Application in Material Science and Polymer Chemistry

The unique chemical structure of this compound and its derivatives also lends itself to applications in material science and polymer chemistry. The ability of the lactam ring to undergo ring-opening polymerization, coupled with the functionality offered by the hydroxyl group, opens up avenues for the creation of novel polymers with tailored properties.

Development of Functional Polymers and Copolymers

Derivatives of this compound can be incorporated as monomers in polymerization reactions to produce functional polymers. The hydroxyl group can be modified prior to or after polymerization to introduce specific functionalities, such as fluorescent tags, cross-linking agents, or moieties that enhance solubility or biocompatibility.

The development of amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, is a significant area of research. mdpi.com These macromolecules can self-assemble into various nanostructures like micelles and vesicles. mdpi.com While direct polymerization of this compound into such copolymers is an area of ongoing research, the related N-vinylpyrrolidone (NVP) is a key component in creating these materials. mdpi.com The synthesis of block copolymers of NVP with various methacrylates demonstrates the potential for creating polymers with a wide range of properties and applications. mdpi.com

Integration into Supramolecular Assemblies

The hydrogen bonding capabilities of the hydroxyl group and the amide functionality in this compound make it a candidate for integration into supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions. By designing derivatives with specific recognition motifs, it is possible to direct their self-assembly into well-defined architectures such as gels, liquid crystals, or molecular capsules. These materials can have applications in areas like controlled release, sensing, and catalysis.

Utility as a Synthetic Intermediate for Complex Natural Products and Pharmaceuticals

The pyrrolidinone scaffold is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. Consequently, this compound and its derivatives serve as crucial intermediates in the total synthesis of these complex molecules. The ability to introduce functionality at various positions of the pyrrolidine (B122466) ring with stereochemical control is a significant advantage.

For example, the pyrrolidine core is present in various alkaloids and other secondary metabolites with interesting pharmacological properties. The strategic use of this compound can simplify the synthetic route to these target molecules, often leading to more efficient and scalable processes. Furthermore, its derivatives are explored as intermediates in the synthesis of drugs for a variety of therapeutic areas.

Potential in Agrochemistry as Precursors or Bio-stimulants

The application of pyrrolidinone-based compounds is also being explored in the field of agrochemistry. There is potential for derivatives of this compound to act as precursors for the synthesis of novel pesticides and herbicides. The introduction of specific functional groups onto the pyrrolidinone core can lead to compounds with desired biological activities against pests and weeds.

Moreover, certain chemical compounds can act as bio-stimulants, enhancing plant growth, nutrient uptake, and stress tolerance. The biological activity of pyrrolidinone derivatives suggests that they could be investigated for such applications, potentially leading to the development of new products that improve crop yield and resilience in a sustainable manner. Research into the use of related compounds as intermediates for agrochemicals is an active area.

Development as Analytical Reagents or Sensing Probes

The functional groups present in this compound provide opportunities for its development into analytical reagents or sensing probes. The hydroxyl group can be derivatized with a chromophore or fluorophore, creating a molecule that can signal the presence of a specific analyte through a change in color or fluorescence.

For instance, a derivative could be designed to selectively bind to a particular metal ion. Upon binding, a conformational change or electronic perturbation could lead to a measurable optical response, allowing for the quantitative detection of the target ion. Similarly, chiral derivatives could be employed as chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral compounds.

Q & A

Q. What are the recommended synthetic routes for 3-hydroxy-3-methylpyrrolidin-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of β-amino alcohols or lactamization of hydroxy acids. For example, multi-step reactions using hydrochloride salts under controlled temperatures (e.g., 0–50°C) and aqueous acidic conditions can yield ~52.7% purity . Optimization includes:
  • Temperature control : Gradual heating to 50°C ensures solubility and minimizes side reactions.

  • Catalyst selection : Acidic conditions (e.g., HCl) facilitate ring closure.

  • Purification : Use of chromatography or recrystallization in solvents like DMSO or DMF improves yield .

    • Data Table :
MethodYieldKey ConditionsReference
Hydrochloride-mediated52.7%0–50°C, aqueous HCl
LactamizationN/ADMSO solubility

Q. What are the best practices for characterizing the purity and stability of this compound under different storage conditions?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on hydroxy and methyl proton signals (δ 1.2–1.5 ppm for CH₃, δ 4.0–5.0 ppm for OH) .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How do structural modifications at the 3-hydroxy and methyl positions influence the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

  • 3-Hydroxy Group : Critical for hydrogen bonding with target receptors (e.g., CRF-1 antagonists). Removal reduces binding affinity .

  • Methyl Substitution : Enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .

  • Analytical Validation : Use in vitro assays (e.g., receptor binding) and molecular docking simulations to correlate structural changes with activity.

    • Data Table :
ModificationBiological EffectAssay ModelReference
OH → OMeReduced CRF-1 antagonismIn vitro binding
CH₃ → CF₃Increased lipophilicityLogP analysis

Q. What experimental models are suitable for evaluating the compound’s efficacy as a cognitive enhancer or neurological agent?

  • Methodological Answer :
  • In Vivo Models :
  • Rodent Morris Water Maze : Assess spatial memory improvement .
  • Electrophysiology : Measure synaptic plasticity in hippocampal slices.
  • Dosage : Administer 10–50 mg/kg intraperitoneally; monitor plasma stability via LC-MS .

Q. How can researchers address contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments using standardized solvents (e.g., DMSO vs. water) and pH buffers.
  • Advanced Analytics :
  • TGA/DSC : Determine thermal decomposition profiles.
  • Kinetic Studies : Monitor degradation rates under stress conditions (e.g., 40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.